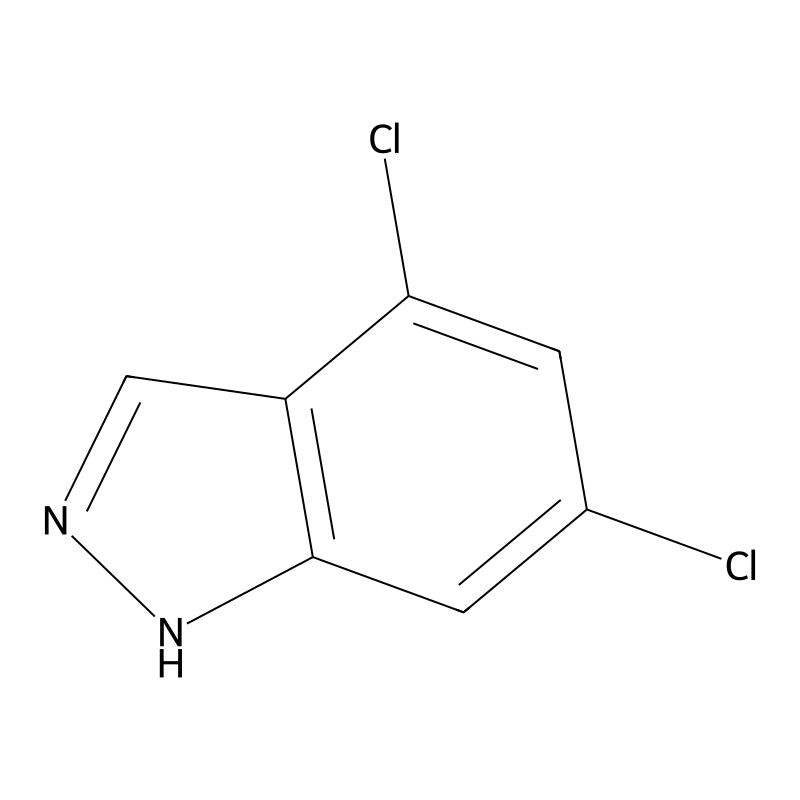

4,6-Dichloro-1H-indazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Medicinal Chemistry

The indazole ring structure is present in several FDA-approved medications []. Due to this shared core, 4,6-Dichloro-1H-indazole could be of interest for researchers investigating novel drugs. Its chlorine substitutions might influence its biological properties compared to other indazole derivatives.

Material Science

Chlorine atoms can modify the electronic properties of molecules. This, in turn, can affect how they interact with light and other stimuli. 4,6-Dichloro-1H-indazole could potentially be investigated for its role in the development of functional materials with specific optoelectronic properties.

4,6-Dichloro-1H-indazole is a heterocyclic organic compound with the molecular formula CHClN and a molecular weight of approximately 187.03 g/mol. This compound features a fused bicyclic structure that includes both an indazole and dichloro substituents at the 4 and 6 positions, which contributes to its unique chemical and biological properties. The presence of chlorine atoms enhances its reactivity and potential applications in various fields, particularly in medicinal chemistry.

- Nucleophilic Substitution: The chlorine atoms can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.

- Electrophilic Aromatic Substitution: The indazole ring can react with electrophiles under suitable conditions, leading to functionalization at the aromatic positions.

- Metal-Catalyzed Reactions: Transition metal-catalyzed reactions have been reported for synthesizing various substituted indazoles, including 4,6-dichloro-1H-indazole derivatives .

Research has indicated that 4,6-dichloro-1H-indazole exhibits significant biological activity. It has been studied for its potential as an inhibitor in various biochemical pathways. Specifically, compounds containing indazole moieties have shown promise in:

- Anticancer Activity: Some studies suggest that derivatives of 4,6-dichloro-1H-indazole may inhibit specific kinases involved in cancer progression.

- Antimicrobial Properties: The compound has also been evaluated for its antimicrobial effects against various pathogens .

Several methods exist for synthesizing 4,6-dichloro-1H-indazole:

- Cyclization Reactions: One common approach involves cyclizing appropriate precursors under acidic or basic conditions to form the indazole core.

- Transition Metal-Catalyzed Methods: Recent advancements include using palladium or rhodium catalysts to facilitate the formation of indazoles from simpler precursors through C-H activation strategies .

- Direct Chlorination: Chlorination of 1H-indazole can be performed using chlorine gas or chlorinating agents to introduce chlorine atoms at the 4 and 6 positions.

4,6-Dichloro-1H-indazole finds applications across various fields:

- Pharmaceuticals: Its derivatives are being explored as potential drug candidates due to their biological activities.

- Material Science: The compound's unique properties make it suitable for developing novel materials with specific functionalities.

- Agricultural Chemicals: Research is ongoing into its use as a pesticide or herbicide due to its efficacy against certain biological targets .

Interaction studies involving 4,6-dichloro-1H-indazole have focused on its binding affinities with various biological targets. These studies often employ techniques such as:

- Molecular Docking: To predict how the compound interacts with specific proteins or enzymes.

- In Vitro Assays: To evaluate its efficacy against cell lines or microbial strains.

Such studies are crucial for understanding the compound's mechanism of action and optimizing its pharmacological properties .

Several compounds share structural similarities with 4,6-dichloro-1H-indazole. These include:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 1H-Indazole | Basic indazole structure | Found in various natural products |

| 5-Chloro-1H-indazole | Chlorine at position 5 | Exhibits different biological activities |

| 2-Methyl-1H-indazole | Methyl group at position 2 | Enhanced lipophilicity |

| 4-Bromo-1H-indazole | Bromine at position 4 | Potentially different reactivity profiles |

The uniqueness of 4,6-dichloro-1H-indazole lies in its specific chlorination pattern which enhances its reactivity and potential biological activity compared to other similar compounds.

4,6-Dichloro-1H-indazole is systematically named according to IUPAC guidelines as 4,6-dichloro-1H-indazole, reflecting the positions of chlorine substituents on the indazole core. The compound’s CAS registry number (885519-58-4) and MDL identifier (MFCD07781384) are standardized across commercial and academic databases. Its molecular structure comprises a bicyclic aromatic system with two chlorine atoms at the 4- and 6-positions, as confirmed by SMILES notation (ClC1=CC2=C(C=NN2)C(Cl)=C1).

Key Physicochemical Properties:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₄Cl₂N₂ | |

| Molecular Weight | 187.03 g/mol | |

| Boiling Point | 344.0±22.0°C (760 mmHg) | |

| Storage Conditions | Room temperature | |

| Purity (Commercial) | 95–97% |

The compound’s planar structure and electron-withdrawing chlorine atoms enhance its reactivity in cross-coupling reactions, making it a preferred substrate for functionalization. Alternate names, such as 4,6-dichloroindazole, appear in supplier catalogs, though the IUPAC designation remains authoritative.

Historical Context in Heterocyclic Chemistry

Indazoles were first synthesized in 1883 by Emil Fischer via cyclization of o-hydrazinocinnamic acid. However, the specific development of 4,6-dichloro-1H-indazole emerged much later, paralleling advances in halogenation techniques and heterocyclic chemistry in the mid-20th century. Early studies focused on indazole’s pharmacological potential, but the introduction of chlorine substituents expanded its utility in materials science and agrochemicals.

The compound’s commercial availability by the early 2000s (e.g., Moldb, Sigma-Aldrich listings) marked a turning point, enabling its use in high-throughput synthesis and drug discovery. For example, its role in synthesizing kinase inhibitors became evident in the 2010s, as researchers exploited its ability to modulate protein-binding interactions. Historical patent analyses reveal a surge in applications for cancer and inflammation therapeutics, underscoring its transition from a laboratory curiosity to a strategic synthetic intermediate.

Significance in Contemporary Organic Synthesis

In modern organic chemistry, 4,6-dichloro-1H-indazole is prized for its dual functionality: the indazole core participates in π-π stacking interactions, while chlorine atoms facilitate regioselective substitutions. Key applications include:

- Pharmaceutical Intermediates: The compound serves as a precursor to bioactive molecules, such as methyl 4,6-dichloro-1H-indazole-3-carboxylate (CAS 2111422-69-4), a scaffold for kinase inhibitors. Suzuki-Miyaura couplings with boronic acids yield aryl- and heteroaryl-substituted derivatives, which are screened for antiparasitic and anticancer activity.

- Materials Science: Its rigid structure contributes to liquid crystal and polymer additives, where thermal stability is critical.

- Cross-Coupling Reactions: Palladium-catalyzed aminations and halogen exchanges enable the synthesis of complex heterocycles, such as 4-chloro-1H-indazole-6-carboxylic acid (CAS 885523-25-1), used in peptide mimetics.

A representative synthesis route involves copper(II)-mediated cyclization of 2-azidobenzaldehyde derivatives, achieving yields >80% under optimized conditions. Recent innovations, such as flow chemistry protocols, have further reduced reaction times and improved scalability.

Example Derivative Synthesis:

$$

\text{4,6-Dichloro-1H-indazole} \xrightarrow[\text{Cu(OAc)2}]{\text{R-NH}2} \text{N-Alkylated Indazoles} \quad \text{}$$